N-[[1-(2-Fluorophenyl)pyrrolidin-3-yl]methyl]prop-2-enamide
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Overview
Description
“N-[[1-(2-Fluorophenyl)pyrrolidin-3-yl]methyl]prop-2-enamide” is an organic compound that belongs to the class of organic compounds known as beta amino acids and derivatives . These are amino acids having a (-NH2) group attached to the beta carbon atom . The compound is characterized by the five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . The synthetic strategies used can be broadly classified into two categories: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by the pyrrolidine ring, a five-membered ring with nitrogen as one of the members . The structure is further characterized by sp3 hybridization, which contributes to the stereochemistry of the molecule . The non-planarity of the ring leads to a phenomenon called “pseudorotation”, which increases the three-dimensional (3D) coverage .Chemical Reactions Analysis
The chemical reactions involving this compound are influenced by various factors. For instance, the fluorophenyl substituents at position 3 (R 1) of the pyrrolidine sulfonamides offered better in vitro potency and ER profile, followed by the unsubstituted phenyl ring . Concerning R 2 substituents, meta-substituted derivatives showed improved biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are likely to be similar to those of other pyrrolidine derivatives. Pyrrolidine, for instance, is a colourless liquid that is miscible with water and most organic solvents .Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the study and application of this compound could involve the design of new pyrrolidine compounds with different biological profiles . This can be achieved by exploring the pharmacophore space due to sp3 hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional (3D) coverage due to the non-planarity of the ring .
properties
IUPAC Name |
N-[[1-(2-fluorophenyl)pyrrolidin-3-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O/c1-2-14(18)16-9-11-7-8-17(10-11)13-6-4-3-5-12(13)15/h2-6,11H,1,7-10H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSURWATWPZCTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CCN(C1)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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